molecular formula C19H16N4OS B2467239 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1052621-94-9

1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2467239
CAS RN: 1052621-94-9
M. Wt: 348.42
InChI Key: OVKFBSDFDFCUOZ-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide” is a chemical compound that has been studied for its potential antibacterial activity . It is a derivative of thiazole, a heterocyclic compound that has been reported to have various medicinal properties .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and subsequent treatment with chloroethyl compounds . The reaction mixture is typically cooled to room temperature, filtered, and concentrated under reduced pressure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various analytical techniques such as NMR, IR, and elemental analysis . For example, the compound’s IR spectrum would show peaks corresponding to the C–S, C=N, and amide C=O bonds .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial potential. This compound, with its thiazole ring, may exhibit antibacterial, antifungal, or antiviral effects. Researchers could explore its activity against specific pathogens, potentially leading to novel antimicrobial agents .

Anti-Inflammatory Properties

The presence of thiazole rings often correlates with anti-inflammatory activity. Investigating this compound’s effects on inflammation pathways could provide insights into its potential therapeutic use in inflammatory diseases .

Analgesic Effects

Thiazoles have been associated with analgesic properties. Researchers might explore whether this compound can alleviate pain through specific mechanisms, such as modulation of neurotransmitters or ion channels .

Antitumor and Cytotoxic Potential

Compounds containing thiazole moieties have shown promise as antitumor agents. Investigating this compound’s cytotoxicity against cancer cell lines could reveal its potential in cancer therapy .

COX-1 Inhibition

Thiazole derivatives have been evaluated for their COX-1 inhibitory activity. Researchers could assess whether this compound selectively inhibits COX-1, which plays a role in inflammation and pain pathways .

Antioxidant Properties

Although not explicitly mentioned in the literature, compounds with thiazole rings often exhibit antioxidant effects. Researchers could explore its radical-scavenging abilities and potential protective effects against oxidative stress .

Mechanism of Action

While the exact mechanism of action of this specific compound is not clear, similar thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . They may also exhibit anti-inflammatory properties .

Future Directions

Future research could focus on further exploring the antibacterial and anti-inflammatory properties of this compound . Additionally, the compound’s potential use as an anti-Parkinsonian agent could be investigated .

properties

IUPAC Name

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-3-8-15-17(11-12)25-19(22-15)13-4-6-14(7-5-13)21-18(24)16-9-10-20-23(16)2/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKFBSDFDFCUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide

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